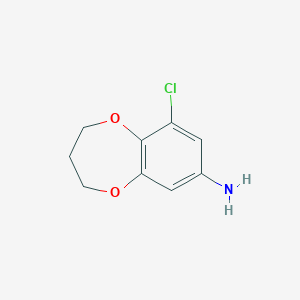

9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a chemical compound with the empirical formula C10H12ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

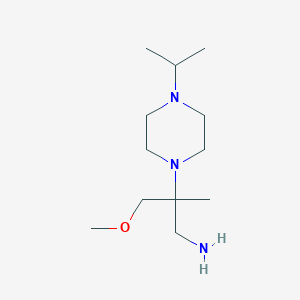

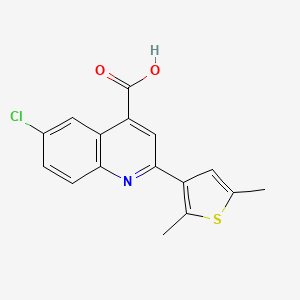

Molecular Structure Analysis

The molecular structure of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine can be represented by the SMILES stringNCc1cc (Cl)c2OCCCOc2c1 . The InChI representation is 1S/C10H12ClNO2/c11-8-4-7 (6-12)5-9-10 (8)14-3-1-2-13-9/h4-5H,1-3,6,12H2 .

科学的研究の応用

Synthesis and Spectral Analysis

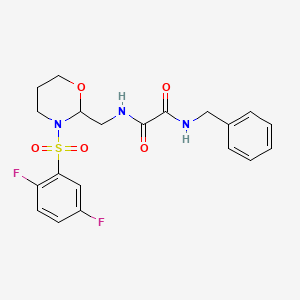

Synthesis of N-Substituted Sulfonamide Derivatives : Utilizing 1,3-Benzodioxol-5-amine as a precursor, researchers have synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These molecules were structurally confirmed through IR, 1 H-NMR, and EIMS spectral data, highlighting their potential in exploring antibacterial activity, albeit showing moderate inhibition compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

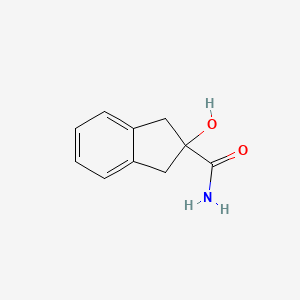

Solid-Phase Synthesis of Trisubstituted Benzo[1,4]-Diazepin-5-One Derivatives : A study described the solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, showcasing the versatility of primary amines in generating compounds with potential for combinatorial chemistry applications (Veronika Fülöpová et al., 2012).

Photophysical Characterisation and Stability

- Photostability Studies of NIR Probes : Research on benzo[a]phenoxazinium chlorides with modifications at the 9-position demonstrated the influence of terminals on acid-base equilibrium and photostability. These findings could inform the development of probes with enhanced resistance to photobleaching, relevant for biological imaging applications (B. R. Raju et al., 2016).

Chemical Kinetics and Process Optimization

- Optimization of Active Pharmaceutical Ingredient Synthesis : A kinetic model for the synthesis of a benzazepine heterocyclic compound was developed, showcasing the importance of chemical engineering in optimizing drug production. This study provides insights into reaction networks, potentially enhancing yield and productivity for pharmaceutical compounds (M. Grom et al., 2016).

Eco-Friendly Synthesis Protocols

- Catalyst-Free Synthesis in Water : A novel, eco-friendly method for synthesizing 2-benzazepine derivatives in water without the use of catalysts was developed, highlighting the potential for greener chemistry approaches in the synthesis of heterocyclic compounds (J. Prasad et al., 2010).

Safety And Hazards

特性

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTYHNSYWLTNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)N)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)

![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)

![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)